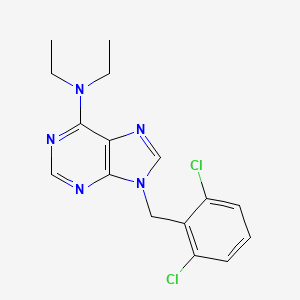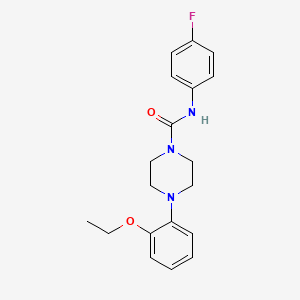
9-(2,6-dichlorobenzyl)-N,N-diethyl-9H-purin-6-amine
Vue d'ensemble
Description
9-(2,6-dichlorobenzyl)-N,N-diethyl-9H-purin-6-amine, also known as DBPR108, is a small molecule that has gained attention for its potential use in scientific research. This compound has been shown to have promising effects in various biological systems, making it an attractive candidate for further investigation.
Mécanisme D'action
The mechanism of action of 9-(2,6-dichlorobenzyl)-N,N-diethyl-9H-purin-6-amine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. This inhibition leads to the observed biological effects of the compound.
Biochemical and Physiological Effects
9-(2,6-dichlorobenzyl)-N,N-diethyl-9H-purin-6-amine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. In vivo studies have shown that 9-(2,6-dichlorobenzyl)-N,N-diethyl-9H-purin-6-amine can reduce tumor growth and improve survival rates in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
9-(2,6-dichlorobenzyl)-N,N-diethyl-9H-purin-6-amine has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. It also has low toxicity, allowing for higher concentrations to be used in experiments. However, its limited solubility in water can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 9-(2,6-dichlorobenzyl)-N,N-diethyl-9H-purin-6-amine. One area of interest is its potential use in the development of new anti-cancer therapies. Further studies are needed to determine the optimal dosage and treatment regimen for this application. Additionally, the compound's anti-inflammatory and anti-viral properties make it a potential candidate for the treatment of other diseases. Further investigation is also needed to fully understand the mechanism of action of 9-(2,6-dichlorobenzyl)-N,N-diethyl-9H-purin-6-amine and its potential interactions with other drugs and therapies.
In conclusion, 9-(2,6-dichlorobenzyl)-N,N-diethyl-9H-purin-6-amine is a promising compound for scientific research with potential applications in anti-cancer, anti-inflammatory, and anti-viral therapies. Its mechanism of action and physiological effects make it an attractive candidate for further investigation. However, further studies are needed to fully understand its potential and limitations.
Applications De Recherche Scientifique
9-(2,6-dichlorobenzyl)-N,N-diethyl-9H-purin-6-amine has been extensively studied for its potential use in scientific research. It has been shown to have various biological effects, including anti-inflammatory, anti-tumor, and anti-viral properties. These properties make it a promising candidate for the development of new drugs and therapies.
Propriétés
IUPAC Name |
9-[(2,6-dichlorophenyl)methyl]-N,N-diethylpurin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N5/c1-3-22(4-2)15-14-16(20-9-19-15)23(10-21-14)8-11-12(17)6-5-7-13(11)18/h5-7,9-10H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJIOYIWZIUCSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=NC2=C1N=CN2CC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-3-{2-[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}piperazin-2-one](/img/structure/B5394780.png)

![N-{2-[(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-2-oxoethyl}urea](/img/structure/B5394797.png)
![methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5394805.png)

![7-[(2-methoxyphenyl)acetyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5394815.png)
![N-[1-(4-ethylphenyl)ethyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5394832.png)
![3-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5394834.png)
![5-{[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]carbonyl}-2-pyridinecarbonitrile](/img/structure/B5394850.png)
![(4aS*,8aR*)-6-{[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]carbonyl}-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5394853.png)

![5-(3-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5394877.png)
![methyl 5-(aminocarbonyl)-2-{[2-cyano-3-(1-methyl-1H-pyrrol-2-yl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5394889.png)
![N~3~-[4-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5394891.png)